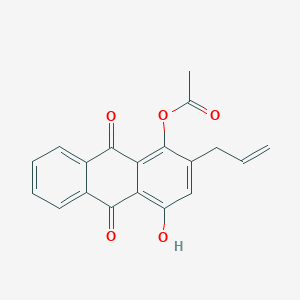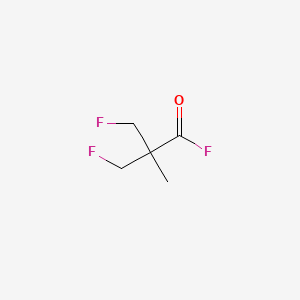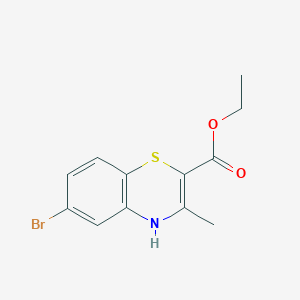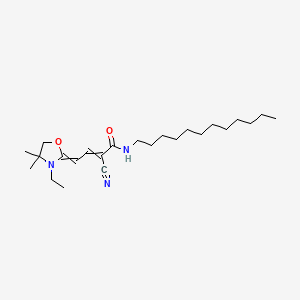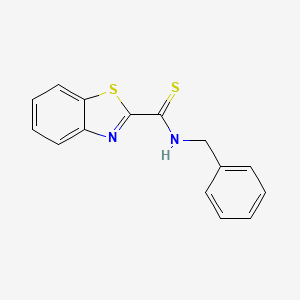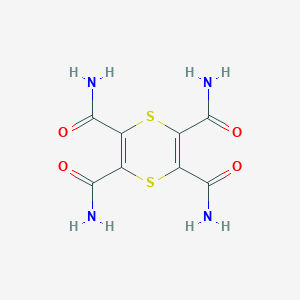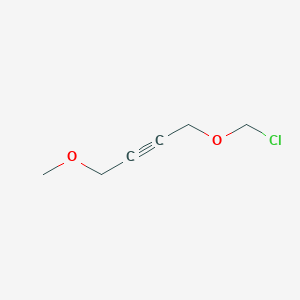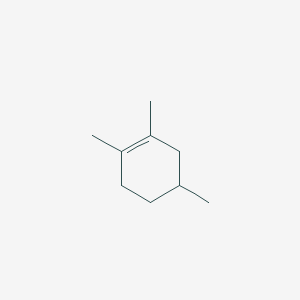
1,2,4-Trimethylcyclohex-1-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,4-Trimethylcyclohex-1-ene is an organic compound with the molecular formula C9H16 It is a derivative of cyclohexene, characterized by the presence of three methyl groups attached to the cyclohexene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,2,4-Trimethylcyclohex-1-ene can be synthesized through several methods. One common approach involves the alkylation of cyclohexene with methylating agents under controlled conditions. The reaction typically requires a catalyst, such as aluminum chloride, to facilitate the addition of methyl groups to the cyclohexene ring.
Industrial Production Methods: Industrial production of this compound often involves the use of Grignard reagents. For example, the reaction of cyclohexanone with methylmagnesium bromide followed by dehydration can yield the desired compound. This method is favored for its efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions: 1,2,4-Trimethylcyclohex-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into its saturated form, 1,2,4-trimethylcyclohexane, using hydrogen gas and a metal catalyst such as palladium.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule. For instance, bromination using bromine can yield 1,2,4-tribromocyclohexane.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C)
Substitution: Bromine (Br2), chlorine (Cl2)
Major Products Formed:
Oxidation: 1,2,4-Trimethylcyclohexanol, 1,2,4-Trimethylcyclohexanone
Reduction: 1,2,4-Trimethylcyclohexane
Substitution: 1,2,4-Tribromocyclohexane
Applications De Recherche Scientifique
1,2,4-Trimethylcyclohex-1-ene has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic compounds. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving cyclohexene derivatives.
Medicine: Research into its potential medicinal properties is ongoing, particularly in the development of new pharmaceuticals.
Industry: It is used in the production of fragrances and flavorings due to its pleasant odor and chemical stability
Mécanisme D'action
The mechanism by which 1,2,4-trimethylcyclohex-1-ene exerts its effects depends on the specific reaction it undergoes. For example, in oxidation reactions, the compound interacts with oxidizing agents to form alcohols or ketones. The molecular targets and pathways involved include the activation of specific functional groups within the molecule, leading to the formation of new chemical bonds and the release of by-products .
Comparaison Avec Des Composés Similaires
- 1,3,3-Trimethylcyclohex-1-ene
- 1,1,3-Trimethylcyclohex-1-ene
- 2,2,4-Trimethylcyclohex-1-ene
Comparison: 1,2,4-Trimethylcyclohex-1-ene is unique due to the specific positioning of its methyl groups, which influences its chemical reactivity and physical properties. Compared to 1,3,3-trimethylcyclohex-1-ene, it has different steric and electronic effects, leading to variations in reaction outcomes and applications .
Propriétés
Numéro CAS |
90769-69-0 |
|---|---|
Formule moléculaire |
C9H16 |
Poids moléculaire |
124.22 g/mol |
Nom IUPAC |
1,2,4-trimethylcyclohexene |
InChI |
InChI=1S/C9H16/c1-7-4-5-8(2)9(3)6-7/h7H,4-6H2,1-3H3 |
Clé InChI |
BNFMZPKOXZHOMZ-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC(=C(C1)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


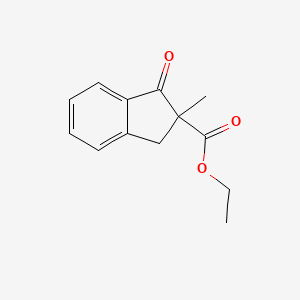
![1-Ethenyl-4-[1-(4-methylphenyl)ethyl]benzene](/img/structure/B14363046.png)
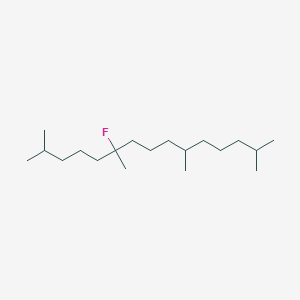
![Dichloro[(trichloromethyl)thio]methanesulfenyl chloride](/img/structure/B14363057.png)
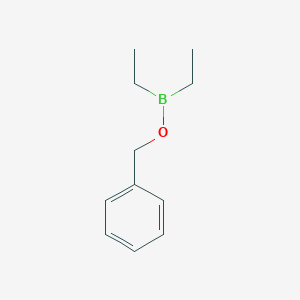
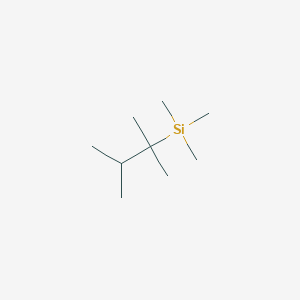
![Methyl 4-[2-(2-oxonaphthalen-1(2H)-ylidene)hydrazinyl]benzene-1-sulfonate](/img/structure/B14363079.png)
